
2-Piperidinone oxime
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Overview
Description
2-Piperidinone oxime is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinone oxime can be synthesized through several methods. One common approach involves the reaction of piperidinone with hydroxylamine under acidic or basic conditions. The reaction typically proceeds as follows:
Reaction with Hydroxylamine Hydrochloride: Piperidinone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.
Oxime Formation: The hydroxylamine reacts with the carbonyl group of piperidinone to form the oxime derivative, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield piperidinone or other reduced forms.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidinone or reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Piperidinone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Piperidinone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and receptors, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidinone: The parent compound of 2-Piperidinone oxime, used in the synthesis of various derivatives.
Piperidine: A related compound with a similar structure but lacking the oxime group.
2-Pyrrolidinone: Another nitrogen-containing heterocycle with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4515-19-9 |
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Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-(2,3,4,5-tetrahydropyridin-6-yl)hydroxylamine |
InChI |
InChI=1S/C5H10N2O/c8-7-5-3-1-2-4-6-5/h8H,1-4H2,(H,6,7) |
InChI Key |
ZUNVFGNAQYZBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)NO |
Origin of Product |
United States |
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